2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide
Overview
Description
2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide is a complex organic compound that features a benzoxazine ring fused with a furan moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis for the furan ring, followed by cyclization to form the benzoxazine ring . The final step involves the acylation of the benzoxazine intermediate with phenylacetamide under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or gold nanoparticles can be employed to facilitate the cyclization and acylation reactions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug with a similar benzoxazine structure.
Mubritinib: A tyrosine kinase inhibitor with a benzoxazine moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Uniqueness
2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide is unique due to its combination of a furan ring with a benzoxazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-19(22-14-7-2-1-3-8-14)13-16-21(26)28-17-10-5-4-9-15(17)23(16)20(25)18-11-6-12-27-18/h1-12,16H,13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRWRVGZOIMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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